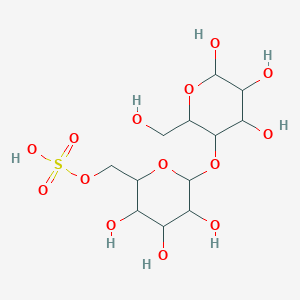
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is an organic compound that belongs to the class of fluorinated pyridines. It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid with a carboxyl group at the 4-position. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid typically involves the use of 2,5-dibromo pyridine as a starting material. The process includes a displacement reaction to prepare 5-fluoro-2-bromopyridine under specific solvent and catalyst conditions. This intermediate is then hydroxylated to generate this compound . The synthetic method is efficient and operates safely, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-pressure reactors and controlled reaction conditions. The process includes the use of solvents like acetone and catalysts such as palladium hydroxide and Raney nickel to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki-Miyaura coupling, palladium catalysts, and various solvents like tetrahydrofuran and acetone .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds with enhanced biological activity .
Aplicaciones Científicas De Investigación
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the formation of bacterial cell walls, making it effective against certain bacterial infections. It acts as a prodrug that is activated within the bacterial cell, leading to the inhibition of essential enzymes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid: A pyridinecarboxylic acid with similar structural features but lacks the fluorine atoms.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position.
Picolinic acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it more effective in various applications compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C12H7F2NO2 |
|---|---|
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
5-fluoro-2-(2-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-9-4-2-1-3-7(9)11-5-8(12(16)17)10(14)6-15-11/h1-6H,(H,16,17) |
Clave InChI |
RHZOEPLZIUKCSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=C(C(=C2)C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)


![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)


![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)
![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)
methylamine](/img/structure/B12072240.png)





